molecular formula C14H16BF3O3 B2877705 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzaldehyde CAS No. 1416721-24-8

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzaldehyde

Cat. No.: B2877705
CAS No.: 1416721-24-8
M. Wt: 300.08
InChI Key: SXGHUSPRZSUDTF-UHFFFAOYSA-N
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Description

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzaldehyde is a specialized organic compound characterized by its boronic acid derivative structure. This compound is notable for its trifluoromethyl group, which significantly influences its chemical properties and reactivity. It is often utilized in various chemical synthesis processes, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the following:

  • Boronic Acid Derivatization: Starting from 4-(trifluoromethyl)benzaldehyde, the compound can be reacted with boronic acid derivatives under specific conditions to introduce the boronic ester group.

  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative is coupled with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale cross-coupling reactions. These reactions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or metal catalysts.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the boronic acid derivative site.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), metal catalysts (e.g., palladium, platinum)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Nucleophiles (e.g., amines, alcohols), polar aprotic solvents (e.g., DMF, DMSO)

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones

  • Reduction Products: Alcohols, amines

  • Substitution Products: Amides, esters

Scientific Research Applications

Chemistry: The compound is widely used in organic synthesis, particularly in cross-coupling reactions to form biaryls and other complex organic molecules. Its trifluoromethyl group enhances its reactivity and stability, making it a valuable reagent in synthetic chemistry.

Biology: In biological research, the compound is employed in the development of fluorescent probes and imaging agents. Its unique chemical structure allows for selective binding to biological targets, aiding in the visualization of cellular processes.

Medicine: The compound has potential applications in drug discovery and development. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of pharmaceuticals, particularly those targeting diseases with a need for fluorinated compounds.

Industry: In the chemical industry, the compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for applications requiring high-performance materials.

Mechanism of Action

The compound exerts its effects primarily through its boronic acid derivative functionality. The boronic acid group can form reversible covalent bonds with diols and other Lewis bases, facilitating various chemical transformations. The trifluoromethyl group enhances the compound's electrophilic character, making it more reactive in certain reactions.

Molecular Targets and Pathways:

  • Boronic Acid Derivatives: Interact with diols and other Lewis bases.

  • Trifluoromethyl Group: Enhances electrophilic character, increasing reactivity.

Comparison with Similar Compounds

  • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene

  • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness: 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzaldehyde stands out due to its trifluoromethyl group, which significantly alters its chemical properties compared to similar boronic acid derivatives. This group enhances its reactivity and stability, making it a valuable reagent in various chemical processes.

Properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BF3O3/c1-12(2)13(3,4)21-15(20-12)11-7-10(14(16,17)18)6-5-9(11)8-19/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGHUSPRZSUDTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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